1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-9(14)10(3-1-4-10)12-7-2-5-11-6-8-12;;/h11H,1-8H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQEXNMICDPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2CCCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Carboxylic Acid Functionalization
The cyclobutane-1-carboxylic acid moiety serves as the core scaffold. In a method analogous to patent CN111116514A, tert-butyl-protected intermediates are employed to mitigate side reactions. For example, 4-(cyclobutylcarbonyl)piperazine-1-carboxylic acid tert-butyl ester undergoes Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane at 0–25°C. This step achieves quantitative conversion by avoiding cyclobutane ring strain, a critical advantage over cyclopropane analogs.
1,4-Diazepane Coupling Strategies
Coupling 1,4-diazepane to the cyclobutane core typically involves nucleophilic substitution or amide bond formation. A preferred route reacts cyclobutane-1-carbonyl chloride with 1,4-diazepane in ethanol at 25°C, achieving 92% intermediate yield. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times (8–12 h) compared to linear analogs.
Deprotection and Salt Formation
Trifluoroacetic Acid-Mediated Boc Removal
As detailed in Example 1 of CN111116514A, Boc deprotection uses a 2:1 (v/v) TFA/dichloromethane mixture at 0°C, followed by warming to 25°C. This method minimizes racemization, critical for preserving the cyclobutane’s stereochemistry. Post-deprotection, solvent removal under reduced pressure yields the free base with ≤0.1% residual TFA.
Hydrochloride Salt Crystallization
Dihydrochloride formation employs hydrogen chloride gas or acyl chloride in alcoholic solvents. Example 4 demonstrates dissolving the free base in ethanol, adding acetyl chloride (1.2 eq), and crystallizing with methyl tert-butyl ether (MTBE) at 0°C. This yields 87% pure dihydrochloride with ≤92 ppm piperazine impurities.
Table 1: Salt Formation Optimization
| Condition | Solvent | Temp (°C) | Yield (%) | Piperazine (ppm) |
|---|---|---|---|---|
| Acetyl chloride | Ethanol | 0 | 87 | 92 |
| HCl gas | Methanol | -10 | 83 | 110 |
| Propionyl chloride | Isopropanol | 25 | 78 | 150 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The dihydrochloride’s 1H NMR (DMSO-d6) shows characteristic signals:
X-ray Diffraction (XRD)
Single-crystal XRD confirms the dihydrochloride’s octahedral geometry around nitrogen atoms, with Cl–N distances of 1.98–2.02 Å, consistent with protonated amines.
Industrial Scalability and Purity Control
Solvent Selection for Crystallization
Crystallization solvents critically impact purity:
Residual Solvent Analysis
GC-MS data from Example 5 show residual ethanol ≤0.02% and MTBE ≤0.01%, meeting ICH Q3C guidelines.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in developing new therapeutic agents. Its structural features make it a candidate for synthesizing derivatives that may exhibit enhanced biological activity.
Case Study : In a study focused on the synthesis of diazepane derivatives, modifications of the cyclobutane moiety were shown to affect the binding affinity to various receptors, indicating potential for drug development targeting neurological disorders .
Antidepressant Activity
Research has indicated that compounds with diazepane structures can exhibit anxiolytic and antidepressant properties. The unique conformation of 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride may contribute to its efficacy in modulating neurotransmitter systems.
Case Study : A series of experiments demonstrated that derivatives of this compound showed significant improvement in depression-like behaviors in animal models, suggesting a mechanism involving serotonin reuptake inhibition .
Targeted Protein Degradation (PROTACs)
The compound's rigid structure is beneficial for use as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach to selectively degrade proteins involved in disease processes.
Data Table: PROTAC Applications
| Compound | Application | Biological Target |
|---|---|---|
| This compound | Linker in PROTACs | Various oncoproteins |
| Other Diazepane Derivatives | Drug development | Neurotransmitter receptors |
Neuroscience Research
The compound is also being explored for its effects on neuronal signaling pathways. Its ability to influence receptor activity makes it a valuable tool in neuroscience research.
Case Study : Research involving electrophysiological techniques revealed that the compound modulates ion channel activity, which is crucial for synaptic transmission and plasticity .
Mechanism of Action
The mechanism by which 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The diazepane ring can interact with receptors and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of cyclobutane derivatives modified with nitrogen-containing heterocycles and halogen substituents. Below is a comparative analysis with structurally analogous compounds (Table 1) and their functional distinctions.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs.
Solubility and Stability : The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL) relative to neutral carboxylic acids (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid), which may require solubilizing agents . Stability across pH 2–10 outperforms acid-labile compounds like 2-fluorocyclobutan-1-amine HCl .
Synthetic Efficiency : The target compound’s 75% yield under mild conditions contrasts with multi-step syntheses typical of trifluoromethylated analogs (e.g., 1-[1-(trifluoromethyl)cyclopropyl]ethanamine HCl), which often require costly fluorination steps .
Chiral Integrity : Unlike amine-containing analogs prone to racemization (e.g., 2-fluorocyclobutan-1-amine HCl), the target compound maintains stereochemical purity, critical for enantioselective drug action .
Research Implications and Limitations
While the target compound demonstrates advantages in solubility, stability, and synthetic efficiency, data gaps for analogs (e.g., exact molecular weights, detailed pharmacokinetic profiles) limit direct pharmacological comparisons. Further studies should explore:
- The impact of 1,4-diazepane on target binding affinity versus other nitrogen heterocycles.
- Comparative metabolic stability of CF₃-containing analogs in vivo.
Biological Activity
Chemical Structure and Properties
1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a cyclic compound featuring a diazepane ring fused with a cyclobutane structure. The molecular formula is , and it possesses significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 239.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Acidic (due to dihydrochloride) |
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Anxiolytic Activity : Compounds containing diazepine rings are often studied for their anxiolytic properties. A study on related compounds showed significant reduction in anxiety-like behaviors in animal models.
- CNS Depressant Effects : The presence of the diazepane moiety suggests potential CNS depressant effects, akin to benzodiazepines. This activity is crucial for developing treatments for anxiety and sleep disorders.
The proposed mechanism of action for this compound involves modulation of GABA_A receptors, similar to other diazepam-like compounds. This modulation enhances GABAergic transmission, leading to sedative and anxiolytic effects.
Case Study 1: Anxiolytic Effects in Rodent Models
A study evaluated the anxiolytic effects of a structurally similar compound in rodent models. Results indicated a significant reduction in anxiety-related behaviors when administered at doses of 5 mg/kg compared to control groups. The study utilized the elevated plus maze and open field tests to assess anxiety levels.
Case Study 2: CNS Depressant Activity
Another investigation focused on the sedative properties of a related diazepane derivative. The compound was administered to mice at varying doses (2.5 mg/kg to 10 mg/kg). The results demonstrated dose-dependent sedation, with higher doses resulting in prolonged sleep times compared to controls.
Table 2: Toxicity Overview of Related Compounds
| Compound | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Diazepam | 1000 | Sedation, ataxia |
| Lorazepam | 700 | Drowsiness, cognitive impairment |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride in a laboratory?
- Methodological Answer : Synthesis involves multi-step reactions under controlled conditions (e.g., inert atmosphere, temperature regulation) to prevent degradation. Purification typically employs recrystallization or column chromatography, with characterization via NMR, HPLC, and mass spectrometry to confirm purity and structure. Safety protocols, including proper ventilation and personal protective equipment (PPE), are essential due to the compound’s hydrochloride salt form .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclobutane and diazepane rings, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Comparative analysis with PubChem data ensures structural validation .
Q. How should researchers ensure the compound’s stability during storage and experimental use?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Solubility in polar solvents (e.g., methanol, DMSO) should be validated before experiments. Stability tests under varying pH and temperature conditions are recommended to define optimal handling protocols .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states. Reaction path search algorithms, combined with experimental feedback, narrow optimal conditions (e.g., solvent choice, catalyst loading). This approach reduces trial-and-error experimentation and accelerates synthesis design .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions. Employ Design of Experiments (DoE) to isolate variables like pH, temperature, or concentration. Comparative studies with structural analogs (e.g., cyclopropane or cyclohexane derivatives) clarify structure-activity relationships (SAR) .
Q. How does the substitution pattern on the cyclobutane ring influence the compound’s biological interactions?
- Methodological Answer : Molecular docking simulations reveal steric and electronic effects of substituents on target binding (e.g., enzymes, receptors). For example, methyl groups on cyclobutane may enhance hydrophobic interactions, while carboxylic acid moieties facilitate hydrogen bonding. In vitro assays with modified analogs validate computational predictions .
Q. What methodologies are effective for studying this compound’s interaction with membrane transporters?
- Methodological Answer : Use fluorescently labeled derivatives in live-cell imaging to track cellular uptake. Competitive inhibition assays with known transporter substrates (e.g., radiolabeled probes) quantify binding affinity. Computational models (e.g., molecular dynamics) simulate membrane permeability and transporter compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
